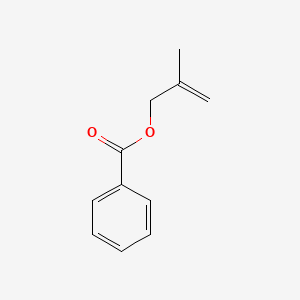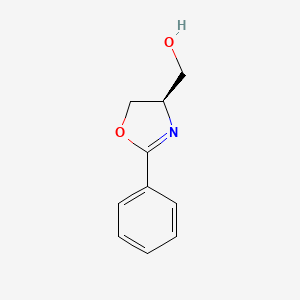-lambda~5~-phosphanone CAS No. 83575-89-7](/img/structure/B3057665.png)
[(Dimethylamino)oxy](diphenyl)-lambda~5~-phosphanone
Übersicht
Beschreibung
[(Dimethylamino)oxy](diphenyl)-lambda~5~-phosphanone, commonly known as DMAP, is a versatile and widely used reagent in organic chemistry. It is a white crystalline solid with a molecular formula of C13H16NO2P and a molecular weight of 249.24 g/mol. DMAP is a tertiary amine oxide that is often used as a catalyst in various chemical reactions due to its unique properties.
Wirkmechanismus
DMAP acts as a nucleophilic catalyst by donating a pair of electrons to the substrate, which increases the electrophilicity of the substrate. It also acts as a Lewis base catalyst by coordinating with the substrate and forming a complex that facilitates the reaction. DMAP can also act as a hydrogen bond acceptor, which stabilizes the intermediate and enhances the reaction rate.
Biochemical and Physiological Effects:
DMAP has no known biochemical or physiological effects on living organisms. It is a stable and non-toxic compound that is safe to handle in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
DMAP is a versatile and widely used reagent in organic chemistry due to its unique properties. It is a highly effective catalyst that can enhance the reaction rate and yield of various chemical reactions. DMAP is also relatively inexpensive and easy to handle in the laboratory. However, DMAP has some limitations, including its low solubility in water and its tendency to form complexes with metal ions.
Zukünftige Richtungen
There are many potential future directions for research on DMAP, including the development of new synthetic methods, the optimization of existing reactions, and the exploration of new applications in organic chemistry. Some possible areas of research include the use of DMAP in the synthesis of biologically active compounds, the development of new catalytic systems based on DMAP, and the investigation of the mechanism of action of DMAP in various chemical reactions. Additionally, research on the environmental impact of DMAP and its potential toxicity to living organisms may be important for ensuring its safe and sustainable use in the future.
Wissenschaftliche Forschungsanwendungen
DMAP is widely used as a catalyst in various chemical reactions, including esterification, amidation, and acylation reactions. It is also used as a nucleophilic catalyst and a Lewis base catalyst. DMAP is an essential reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of polymers, dyes, and pigments.
Eigenschaften
IUPAC Name |
N-diphenylphosphoryloxy-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16NO2P/c1-15(2)17-18(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTBABDQVNNTBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)OP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545523 | |
| Record name | [(Dimethylamino)oxy](diphenyl)-lambda~5~-phosphanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-diphenylphosphoryloxy-N-methylmethanamine | |
CAS RN |
83575-89-7 | |
| Record name | [(Dimethylamino)oxy](diphenyl)-lambda~5~-phosphanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-bromo-1-(4-fluoro-benzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine](/img/structure/B3057587.png)
![Valine, N-[(phenylamino)carbonyl]-](/img/structure/B3057588.png)
![2-[tert-Butyl(dimethyl)silyl]phenol](/img/structure/B3057589.png)
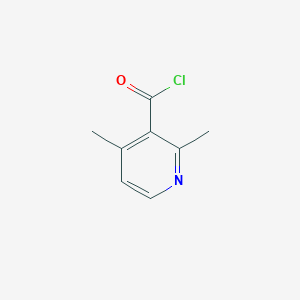
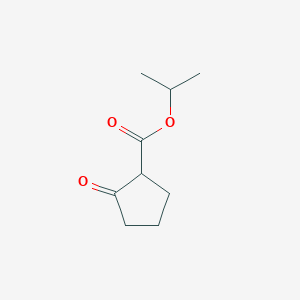
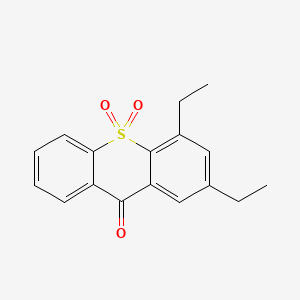

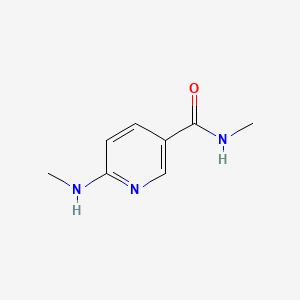
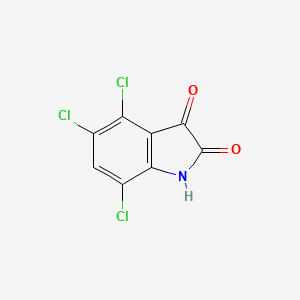
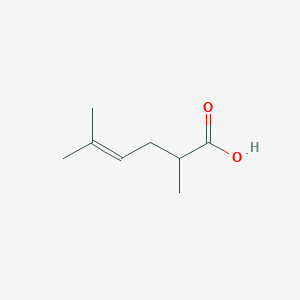
![7,8,9,10-Tetrahydrobenzo[8]annulen-5(6h)-one](/img/structure/B3057603.png)
